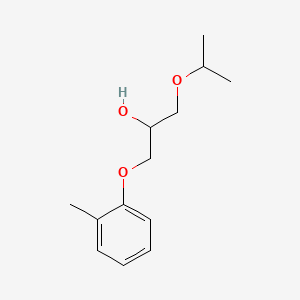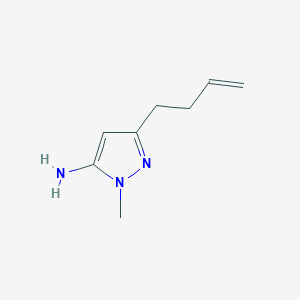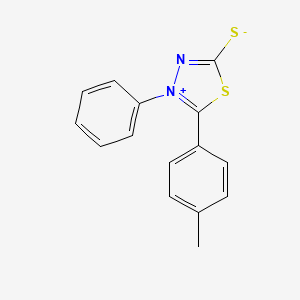
4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one is a heterocyclic organic compound It is characterized by its complex structure, which includes multiple chlorine and methoxy groups attached to a benzofuran core
Preparation Methods
The synthesis of 4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes chlorination, methoxylation, and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine or methoxy groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
4,6-Dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biochemical research .
Comparison with Similar Compounds
Similar compounds to 4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one include other chlorinated benzofurans and methoxy-substituted derivativesThe uniqueness of this compound lies in its specific arrangement of chlorine and methoxy groups, which confer distinct properties and reactivity .
Properties
Molecular Formula |
C18H14Cl4O6 |
|---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
4,6-dichloro-7-(2,4-dichloro-3,6-dimethoxy-5-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14Cl4O6/c1-6-9(19)15(25-3)12(22)17(13(6)24-2)28-14-8-7(5-27-18(8)23)10(20)16(26-4)11(14)21/h5H2,1-4H3 |
InChI Key |
NGRMNGAGQYRYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)Cl)OC2=C(C(=C(C3=C2C(=O)OC3)Cl)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


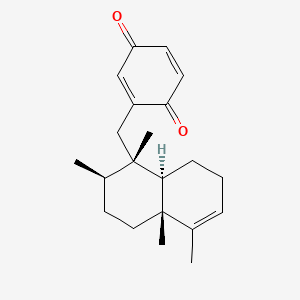
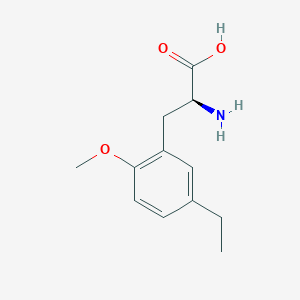
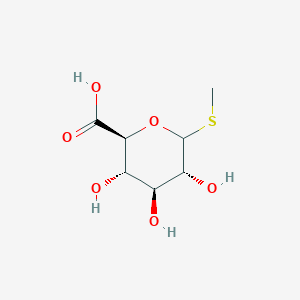

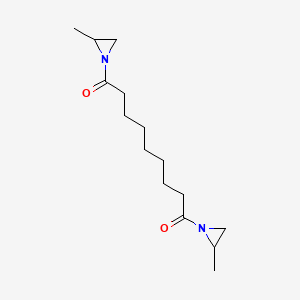
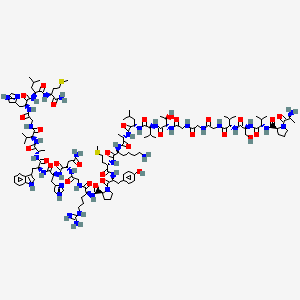

![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)

